Primapterin

Übersicht

Beschreibung

7-Biopterin is a pterin derivative that functions as an endogenous enzyme cofactor in various species, including animals, bacteria, and fungi . It plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin . The compound is also involved in the synthesis of nitric oxide .

Wissenschaftliche Forschungsanwendungen

7-Biopterin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird zur Behandlung von Erkrankungen wie Phenylketonurie und anderen Stoffwechselstörungen eingesetzt.

5. Wirkmechanismus

7-Biopterin wirkt als Kofaktor für mehrere Enzyme, darunter aromatische Aminosäurehydroxylasen und Stickstoffoxidsynthasen . Es erleichtert die Hydroxylierung von Substraten durch Bildung eines aktiven Sauerstoffzwischenprodukts mit molekularem Sauerstoff . Dieses Zwischenprodukt kann dann das Substrat hydroxylieren, wobei 7-Biopterin in vivo durch eine NADH-abhängige Reaktion regeneriert wird .

Ähnliche Verbindungen:

Tetrahydrobiopterin (BH4): Ein essentieller Kofaktor für aromatische Aminosäurehydroxylasen und Stickstoffoxidsynthasen.

Dihydrobiopterin (BH2): Eine oxidierte Form von 7-Biopterin, die zurück zu 7-Biopterin reduziert werden kann.

Neopterin: Ein Vorläufer in der Biosynthese von 7-Biopterin.

Einzigartigkeit: 7-Biopterin ist einzigartig in seiner Fähigkeit, als Kofaktor für mehrere Enzyme zu wirken, die an der Neurotransmitter- und Stickstoffoxidsynthese beteiligt sind . Seine Rolle in diesen kritischen biochemischen Stoffwechselwegen unterscheidet es von anderen Pterinderivaten .

Wirkmechanismus

Target of Action

Primapterin, also known as 7-iso-biopterin, is a pterin metabolite . The primary targets of this compound are the aromatic amino acid hydroxylases, which include phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play a crucial role in the synthesis of monoamines such as dopamine, serotonin, norepinephrine, and epinephrine .

Mode of Action

It is known to be involved in the biosynthesis and regeneration of tetrahydrobiopterin (bh4), an essential cofactor of the aromatic amino acid hydroxylases . A disturbance in BH4 metabolism, such as that caused by this compound, results in a severe depletion of all monoamine neurotransmitters .

Biochemical Pathways

This compound affects the biochemical pathways related to the synthesis of monoamine neurotransmitters. It interferes with the biosynthesis and regeneration of BH4, leading to insufficient synthesis of the monoamine neurotransmitters dopamine and serotonin . This disturbance in BH4 metabolism impacts the function of key enzymes like TH and TPH, which are crucial for the synthesis of dopamine, serotonin, norepinephrine, and epinephrine .

Result of Action

The action of this compound leads to a significant depletion of monoamine neurotransmitters due to a disturbance in BH4 metabolism . This can result in conditions like hyperphenylalaninemia . Early supplementation of neurotransmitter precursors and appropriate treatment can lead to significant improvement of motor and cognitive function .

Biochemische Analyse

Biochemical Properties

Primapterin is involved in the biochemical reactions related to the metabolism of tetrahydrobiopterin. It interacts with several enzymes, including guanosine triphosphate cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, sepiapterin reductase, and dihydropteridine reductase. These enzymes are crucial for the biosynthesis and regeneration of tetrahydrobiopterin. This compound’s interactions with these enzymes are essential for maintaining the balance of neurotransmitter synthesis, particularly dopamine and serotonin .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of monoamine neurotransmitters in the central nervous system. The presence of this compound can lead to alterations in the levels of dopamine and serotonin, impacting cell function and signaling pathways . Additionally, this compound’s role in the metabolism of tetrahydrobiopterin can influence the overall cellular metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with enzymes involved in tetrahydrobiopterin metabolism. It binds to these enzymes, influencing their activity and, consequently, the levels of tetrahydrobiopterin. This interaction can lead to enzyme inhibition or activation, affecting the synthesis of neurotransmitters. Changes in gene expression related to these enzymes can also occur due to the presence of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound levels can fluctuate, impacting the synthesis of neurotransmitters and other cellular processes. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can positively influence neurotransmitter synthesis and cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme activity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to tetrahydrobiopterin biosynthesis and regeneration. It interacts with enzymes such as guanosine triphosphate cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, sepiapterin reductase, and dihydropteridine reductase. These interactions are crucial for maintaining the balance of tetrahydrobiopterin levels, which in turn affects the synthesis of neurotransmitters like dopamine and serotonin .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical role .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Biopterin can be synthesized from guanosine triphosphate through a series of enzymatic reactions. The process involves three key enzymes: GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase . The reaction conditions typically include specific pH levels and temperatures to ensure the proper functioning of these enzymes.

Industrial Production Methods: Industrial production of 7-Biopterin often involves microbial fermentation processes. Specific strains of bacteria are genetically engineered to overproduce the enzymes required for the biosynthesis of 7-Biopterin . The fermentation process is optimized for yield and purity, followed by extraction and purification steps.

Analyse Chemischer Reaktionen

Reaktionstypen: 7-Biopterin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: In Gegenwart von molekularem Sauerstoff kann 7-Biopterin zu Dihydrobiopterin und Biopterin oxidiert werden.

Substitution: Verschiedene Nukleophile können unter bestimmten Bedingungen die Hydroxylgruppen in 7-Biopterin substituieren.

Hauptprodukte:

Oxidation: Dihydrobiopterin und Biopterin.

Reduktion: 7-Biopterin.

Substitution: Substituierte Pterine.

Vergleich Mit ähnlichen Verbindungen

Tetrahydrobiopterin (BH4): An essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.

Dihydrobiopterin (BH2): An oxidized form of 7-Biopterin that can be reduced back to 7-Biopterin.

Neopterin: A precursor in the biosynthesis of 7-Biopterin.

Uniqueness: 7-Biopterin is unique in its ability to act as a cofactor for multiple enzymes involved in neurotransmitter and nitric oxide synthesis . Its role in these critical biochemical pathways distinguishes it from other pterin derivatives .

Eigenschaften

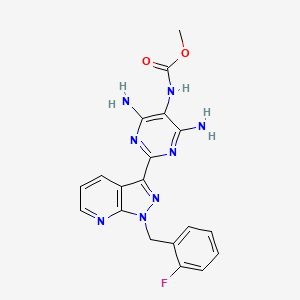

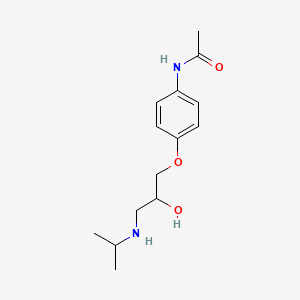

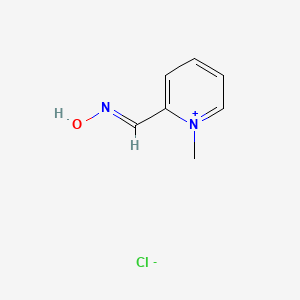

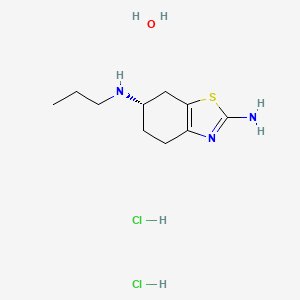

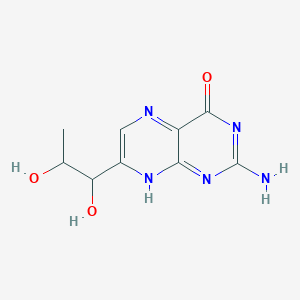

IUPAC Name |

2-amino-7-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXRKRFGNHXANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862990 | |

| Record name | 2-Amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Primapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2582-88-9 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Primapterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.